1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and the presence of multiple hydroxyl groups and a thiourea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Spiro Compound: The initial step involves the synthesis of the spiro[2-benzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Thiourea Group: The final step involves the reaction of the hydroxylated spiro compound with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various thiourea derivatives.
Scientific Research Applications
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea exerts its effects involves interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Reactive Oxygen Species (ROS) Modulation: The compound’s hydroxyl groups can interact with ROS, potentially reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)urea: Similar structure but with a urea group instead of thiourea.
1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)amine: Similar structure but with an amine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 1-(3’,6’-Dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-10-13(11-28)26-23(34)25-12-1-4-17-16(7-12)22(31)33-24(17)18-5-2-14(29)8-20(18)32-21-9-15(30)3-6-19(21)24/h1-9,13,27-30H,10-11H2,(H2,25,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOAONRDSXJZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NC(CO)CO)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.